1,3,7-TRIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
1,3,7-TRIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives.
Preparation Methods
The synthesis of 1,3,7-TRIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps. One common method starts with the reaction of 3-amino-1,2,4-triazole with dimethyl acetylenedicarboxylate to form an intermediate. This intermediate then undergoes cyclization and dehydration processes to yield the desired compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1,3,7-TRIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,7-TRIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and purine core allow the compound to form hydrogen bonds and dipole interactions with biological receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds include other purine derivatives and triazole-containing molecules. For example:
Fluconazole: A triazole antifungal agent.
Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.
Caffeine: A purine derivative with stimulant properties.
1,3,7-TRIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE stands out due to its unique combination of a triazole ring and a purine core, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1,3,7-trimethyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N7O2S/c1-15-5-12-14-10(15)21-9-13-7-6(16(9)2)8(19)18(4)11(20)17(7)3/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOWEJVZUPRTFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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